molecular formula C7H9Br2NS B13015338 N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine

N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine

Katalognummer: B13015338
Molekulargewicht: 299.03 g/mol
InChI-Schlüssel: KOZOVENITCGVPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine involves the reaction of 3,4-dibromothiophene with ethanamine under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include advanced techniques such as bulk custom synthesis and sourcing of high-quality raw materials .

Analyse Chemischer Reaktionen

Types of Reactions

N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Wissenschaftliche Forschungsanwendungen

N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring and its combination with ethanamine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C7H9Br2NS

Molekulargewicht

299.03 g/mol

IUPAC-Name

N-[(3,4-dibromothiophen-2-yl)methyl]ethanamine

InChI

InChI=1S/C7H9Br2NS/c1-2-10-3-6-7(9)5(8)4-11-6/h4,10H,2-3H2,1H3

InChI-Schlüssel

KOZOVENITCGVPE-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=C(C(=CS1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.